

# A Comparative Analysis of Disulfiram's Multifaceted Effects Across Diverse Therapeutic Areas

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disulfiram-d20*

Cat. No.: *B565017*

[Get Quote](#)

Disulfiram, a drug with a long history of use in the management of alcohol dependence, is gaining significant attention for its potential applications in other diseases, notably cancer and more recently, COVID-19. This guide provides a comparative analysis of Disulfiram's effects, drawing upon data from a range of in vitro, in vivo, and clinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its therapeutic potential and mechanisms of action.

## Quantitative Data Summary

The following tables summarize the quantitative outcomes of Disulfiram treatment across different research studies, categorized by therapeutic area.

Table 1: Disulfiram in the Treatment of Alcohol Dependence - Clinical Studies

| Study/Analysis                                | Comparison Groups                                                               | Key Outcome Measures                                                                                                                                              | Results                                                                                                                                                                                                              |
|-----------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Laaksonen et al., 2008[1][2]                  | Disulfiram vs. Naltrexone vs. Acamprosate (12-week continuous medication phase) | <ul style="list-style-type: none"> <li>- Heavy Drinking Days (HDDs)- Average weekly alcohol consumption- Time to first drink- Number of abstinent days</li> </ul> | <p>Disulfiram was more effective in reducing HDDs and average weekly alcohol consumption. It also increased the time to the first drink and the number of abstinent days compared to naltrexone and acamprosate.</p> |
| Skinner et al., 2014 (Meta-analysis)[3][4][5] | Disulfiram vs. Control (placebo, no treatment, other treatments)                | <ul style="list-style-type: none"> <li>- Abstinence success rate (Hedges' <math>g</math>)</li> </ul>                                                              | <p>Overall, Disulfiram showed a higher success rate compared to controls (Hedges' <math>g = 0.58</math>). In open-label trials, the effect was more significant (Hedges' <math>g = 0.70</math>).</p>                 |
| Pettinati et al., 2008[5]                     | Disulfiram + Naltrexone vs. Placebo                                             | <ul style="list-style-type: none"> <li>- Cocaine and alcohol abstinence</li> </ul>                                                                                | <p>Combination therapy was found to be effective in treating co-occurring cocaine and alcohol dependence.</p>                                                                                                        |

Table 2: Disulfiram in Cancer Therapy - Preclinical and Clinical Studies

| Study Type                                      | Cancer Model                                          | Treatment                 | Key Outcome Measures                                                                                           | Results                                                                                                           |
|-------------------------------------------------|-------------------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| In Vitro                                        | Glioblastoma<br>Stem Cells<br>(GSCs)                  | Disulfiram                | IC50                                                                                                           | 31.1 nM<br>(average across multiple patient samples)[6][7]                                                        |
| Triple-Negative Breast Cancer (TNBC) cell lines | Disulfiram                                            | IC50                      | ~300 nM<br>(average)[8][9]                                                                                     |                                                                                                                   |
| Gastric Cancer Cells                            | Disulfiram                                            | IC50                      | 50 µmol/L[10]                                                                                                  |                                                                                                                   |
| Lymphoid Malignant Cell Lines (Raji and Molt4)  | Disulfiram/Copper                                     | IC50                      | Raji: 0.085 ± 0.015 µMMolt4: 0.435 ± 0.109 µM[11]                                                              |                                                                                                                   |
| In Vivo (Animal Models)                         | Human Breast Tumor (MDA-MB-231)<br>Xenografts in mice | Disulfiram                | - Tumor growth inhibition- Proteasomal activity inhibition                                                     | Significant inhibition of tumor growth and 87% inhibition of proteasomal chymotrypsin-like activity in tumors[12] |
| BRAF-Mutant Thyroid Cancer Xenografts in mice   | Disulfiram/Copper + PLX4032 (BRAF inhibitor)          | - Tumor growth and weight | Combination treatment significantly retarded tumor growth and reduced tumor weight compared to monotherapy[13] |                                                                                                                   |

|                                                     |                           |                                                                         |                                                                                     |                                                                                                                                                                                        |
|-----------------------------------------------------|---------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prostate Cancer<br>(C4-2B)<br>Xenografts in<br>mice | Disulfiram                | Tumor volume<br>reduction                                               | ~40% reduction<br>in mean tumor<br>volume[14]                                       |                                                                                                                                                                                        |
| Clinical Trial                                      | Recurrent<br>Glioblastoma | Disulfiram/Coppe<br>r +<br>Chemotherapy<br>vs.<br>Chemotherapy<br>alone | - 6-month<br>survival- Median<br>(OS)- Median<br>Progression-Free<br>Survival (PFS) | - 6-month<br>survival: 44% vs.<br>62% (no<br>significant<br>difference)-<br>Median OS: 5.5<br>months vs. 8.2<br>months- Median<br>PFS: 2.3 months<br>vs. 2.6<br>months[15][16]<br>[17] |

Table 3: Disulfiram in COVID-19 Research - Observational and Clinical Studies

| Study Type                                 | Population                                   | Comparison                          | Key Outcome Measures                                                                    | Results                                                                                                                              |
|--------------------------------------------|----------------------------------------------|-------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Retrospective Cohort Study[18][19][20][21] | U.S. Veterans (n=944,127)                    | Disulfiram users vs. non-users      | - Risk of SARS-CoV-2 infection- COVID-19 related deaths                                 | - 34% lower risk of SARS-CoV-2 infection (Hazard Ratio: 0.66)- 0 deaths among infected Disulfiram users vs. 3% in the non-user group |
| Randomized Controlled Trial[22][23]        | Hospitalized patients with moderate COVID-19 | Disulfiram (500 mg/day) vs. Placebo | - Time to clinical improvement- Days on supplemental oxygen- Time to hospital discharge | No significant difference in time to clinical improvement, days on supplemental oxygen, or time to hospital discharge.               |
| Animal Model (Golden Hamsters)[24][25]     | SARS-CoV-2 infected hamsters                 | Disulfiram vs. Control              | - Neutrophil Extracellular Traps (NETs) formation- Lung fibrosis                        | Reduced NET formation and perivascular fibrosis in the lungs.                                                                        |

## Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a comprehensive comparison.

### Disulfiram in Alcohol Dependence: Clinical Trial Protocol (Laaksonen et al., 2008)

- Study Design: A randomized, open-label, multicenter comparative trial with two phases: a 12-week continuous supervised medication phase and a subsequent targeted medication phase up to 52 weeks.[2]
- Participants: 243 treatment-seeking, alcohol-dependent adult outpatients.[26]
- Interventions:
  - Disulfiram (DIS): 200 mg/day
  - Naltrexone (NTX): 50 mg/day
  - Acamprosate (ACA): 1998 mg/day
  - All participants also received a brief manual-based cognitive-behavioral intervention.[26]
- Outcome Measures:
  - Primary: Time to first heavy drinking day (HDD) and time to the first drinking day.[2]
  - Secondary: Abstinent days per week, average weekly alcohol intake, Alcohol Use Disorder Identification Test (AUDIT) scores, Severity of Alcohol Dependence Data (SADD) scores, and quality of life measures.[2]
- Data Collection: Patient visits at weeks 2 and 6, and months 3, 6, and 12.[2]

## Disulfiram in Cancer: In Vitro and In Vivo Protocols

- In Vitro Study (Glioblastoma Stem Cells):
  - Cell Lines: Patient-derived glioblastoma stem cells (GSCs).[6]
  - Method: High-throughput screening of 2,000 compounds to assess cytotoxicity. Dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50).[6][7]
  - Assays:
    - Proliferation/Viability: MTT assay.[11]

- Proteasome Activity: Chymotrypsin-like proteasomal activity assay.[[6](#)]
- Apoptosis: Flow cytometry using Annexin V/Propidium Iodide.[[27](#)]
- In Vivo Study (Breast Cancer Xenograft):
  - Animal Model: Nude mice bearing human breast tumor MDA-MB-231 xenografts.[[12](#)]
  - Treatment: Intraperitoneal injection of Disulfiram.
  - Outcome Measures:
    - Tumor size measurement.
    - Proteasomal chymotrypsin-like activity assay on tumor tissue extracts.
    - Western blot analysis of tumor tissue for proteins like ubiquitin, p27, Bax, and PARP.[[12](#)]

## Disulfiram in COVID-19: Retrospective Cohort Study Protocol

- Study Design: A retrospective cohort study.[[19](#)][[21](#)]
- Data Source: National US Veterans Affairs healthcare system database.[[19](#)][[21](#)]
- Participants: 944,127 veterans with at least one SARS-CoV-2 test result between February 2020 and February 2021. This included over 2,200 patients prescribed Disulfiram.[[18](#)][[19](#)][[21](#)]
- Exposure: At least one pharmacy record for Disulfiram on or after February 20, 2019.[[19](#)][[21](#)]
- Outcome Measures:
  - Incidence of SARS-CoV-2 infection.
  - COVID-19 related mortality.
- Statistical Analysis: Multivariable Cox regression adjusted for demographic information and diagnosis of alcohol use disorder.[[19](#)][[21](#)]

## Signaling Pathways and Experimental Workflows

The multifaceted effects of Disulfiram stem from its interaction with several key cellular pathways.

### Disulfiram's Core Mechanism of Action in Alcoholism



[Click to download full resolution via product page](#)

Caption: Disulfiram inhibits ALDH, leading to acetaldehyde buildup and aversive symptoms.

### Anticancer Mechanisms of Disulfiram-Copper Complex



[Click to download full resolution via product page](#)

Caption: Disulfiram-Cu complex exerts anticancer effects via multiple pathways.

## Experimental Workflow for In Vitro Drug Screening



[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the IC<sub>50</sub> of Disulfiram in cancer cell lines.

In conclusion, the existing body of research highlights the significant therapeutic potential of Disulfiram beyond its established role in alcohol dependence. While preclinical studies in oncology are promising, clinical trial results have been mixed, suggesting that further research is needed to optimize treatment strategies, potentially through combination therapies or novel delivery systems. In the context of COVID-19, while a large observational study indicated a protective effect, a randomized controlled trial in hospitalized patients did not show a clinical benefit, underscoring the importance of rigorous clinical investigation to validate findings from preclinical and observational research. The diverse mechanisms of action of Disulfiram make it a compelling candidate for continued investigation and drug repurposing efforts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacotherapies for Alcohol Treatment: A Comparative Trial of Disulfiram, Naltrexone, and Acamprosate - Non 12 Step Drug Rehab and Alcohol Treatment [practicalrecovery.com]
- 2. A randomized, multicentre, open-label, comparative trial of disulfiram, naltrexone and acamprosate in the treatment of alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram efficacy in the treatment of alcohol dependence: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. High-Throughput Chemical Screens Identify Disulfiram as an Inhibitor of Human Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: interaction with IQ motif-containing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF- $\kappa$ B pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF- $\kappa$ B pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Disulfiram/Cu Kills and Sensitizes BRAF-Mutant Thyroid Cancer Cells to BRAF Kinase Inhibitor by ROS-Dependently Relieving Feedback Activation of MAPK/ERK and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfiram Is a DNA Demethylating Agent and Inhibits Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. simhcottumwa.org [simhcottumwa.org]
- 19. Disulfiram use is associated with lower risk of COVID-19: A retrospective cohort study | PLOS One [journals.plos.org]
- 20. Disulfiram use is associated with lower risk of COVID-19: A retrospective cohort study [repository.cam.ac.uk]
- 21. Disulfiram use is associated with lower risk of COVID-19: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. 70-year-old disulfiram protects against acute lung injury in COVID – US rodent study - Juta MedicalBrief [medicalbrief.co.za]
- 25. JCI Insight - Disulfiram inhibits neutrophil extracellular trap formation and protects rodents from acute lung injury and SARS-CoV-2 infection [insight.jci.org]

- 26. researchgate.net [researchgate.net]
- 27. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Disulfiram's Multifaceted Effects Across Diverse Therapeutic Areas]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565017#comparative-analysis-of-disulfiram-s-effects-in-different-research-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)